Cas no 1807009-72-8 (4-Amino-2-methoxy-5-(trifluoromethyl)pyridine)
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H7F3N2O/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3,(H2,11,12)
- InChI Key: CAERJXSKJVSYQL-UHFFFAOYSA-N
- SMILES: FC(C1C=NC(=CC=1N)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.4
- Topological Polar Surface Area: 48.1
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014703-250mg |
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine |
1807009-72-8 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029014703-1g |
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine |
1807009-72-8 | 95% | 1g |
$2,779.20 | 2022-03-31 |
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine: A Comprehensive Overview
4-Amino-2-methoxy-5-(trifluoromethyl)pyridine, also known by its CAS number 1807009-72-8, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring with one nitrogen atom and five carbon atoms. The substituents on the pyridine ring include an amino group (-NH₂) at the 4-position, a methoxy group (-OCH₃) at the 2-position, and a trifluoromethyl group (-CF₃) at the 5-position. These substituents contribute to the unique chemical properties and reactivity of this compound.
The synthesis of 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine typically involves multi-step reactions, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields. Additionally, the application of catalytic systems, such as palladium catalysts, has been reported to enhance the selectivity and efficiency of key steps in its synthesis.
The structural features of 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine make it a valuable building block in organic synthesis. The amino group at the 4-position provides nucleophilic reactivity, while the methoxy group at the 2-position introduces electron-donating effects, which can influence the electronic properties of the molecule. The trifluoromethyl group at the 5-position adds a strong electron-withdrawing effect due to its electronegative fluorine atoms, making this compound highly versatile in various chemical transformations.
One of the most notable applications of 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine is in the field of agrochemistry. It serves as an intermediate in the synthesis of herbicides and fungicides, where its unique electronic properties enable effective interaction with biological targets. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various plant pathogens, making them promising candidates for sustainable agricultural practices.
In addition to its role in agrochemistry, 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine has found applications in pharmaceutical research. Its ability to act as a precursor for bioactive molecules has led to its use in drug discovery programs targeting various diseases, including cancer and infectious diseases. For example, researchers have reported that certain derivatives of this compound exhibit anti-proliferative activity against cancer cells, suggesting potential therapeutic applications.
The electronic properties of 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine also make it a valuable material in electronics and optoelectronics. Its ability to undergo metal coordination and self-assemble into ordered structures has been exploited in the development of new materials for organic light-emitting diodes (OLEDs) and sensors. Recent advancements in materials science have highlighted its potential as a building block for constructing functional materials with tailored electronic properties.
In terms of environmental impact, researchers have investigated the biodegradation and toxicity profiles of 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine. Studies suggest that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in environmental systems. However, further research is needed to fully understand its environmental fate and potential risks associated with its use.
In conclusion, 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine, CAS No. 1807009-72-8, is a versatile compound with wide-ranging applications in chemistry, agriculture, pharmaceuticals, and materials science. Its unique structure and reactivity make it an important tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is poised to play an even greater role in advancing scientific innovation.
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